Hydrogen-Bond Donor Count Differential vs. N-(3-nitrophenyl)naphthalene-1-sulfonamide
The target compound possesses two hydrogen-bond donor (HBD) sites (the sulfonamide NH and the C5 primary amine), whereas N-(3-nitrophenyl)naphthalene-1-sulfonamide—lacking the C5 amino substituent—has only one HBD (the sulfonamide NH). This difference alters the compound's predicted permeability and solubility profile according to Lipinski's Rule of 5 descriptors [1].
| Evidence Dimension | Hydrogen-bond donor (HBD) count |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | N-(3-nitrophenyl)naphthalene-1-sulfonamide: 1 HBD |
| Quantified Difference | 1 additional HBD (100% increase relative to comparator) |
| Conditions | Computed molecular descriptor; structure-based comparison |
Why This Matters
HBD count directly impacts oral bioavailability predictions and permeability; researchers requiring two modifiable H-bond donor sites for pharmacophore optimization should select the target compound.
- [1] chem960.com. 648899-05-2 (1-Naphthalenesulfonamide, 5-amino-N-(3-nitrophenyl)-). https://m.chem960.com/mf/648899.dhtml (accessed 2026-04-28). View Source
